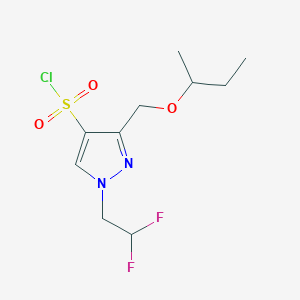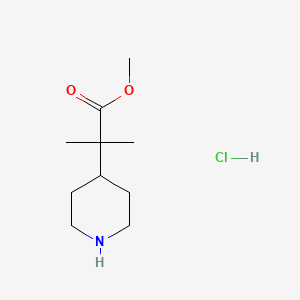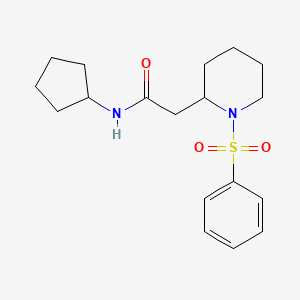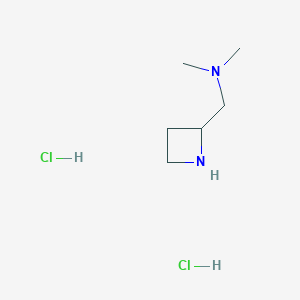![molecular formula C17H20ClNO4 B2467422 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232782-30-7](/img/structure/B2467422.png)
2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C17H20ClNO4 and a molecular weight of 337.80 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H20ClNO4. It contains a chloro group (Cl), two methoxy groups (OCH3), an amino group (NH2), a methyl group (CH3), and an ethoxy group (C2H5O) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.80 and a molecular formula of C17H20ClNO4 . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Dinuclear Oxovanadium Compounds : This chemical compound has been utilized in the synthesis of dinuclear oxovanadium(IV/V) entities. These entities are notable for their distinct geometrical structures and have potential applications in various fields including catalysis and materials science (Mondal et al., 2005).
Chemical Reaction Studies
- Reactivity with Halogenated Phenols : Research has shown that this compound can be involved in reactions with halogenated phenols and thiophenols, indicating its potential utility in organic synthesis and chemical modification processes (Neilson et al., 1988).
Biological Applications
- Antimicrobial Properties : Several studies have explored the synthesis and antimicrobial activities of derivatives of this compound, suggesting its potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Medicinal Chemistry
- Anti-proliferative Studies : Research into the metal complexes of this compound and their binding with DNA and proteins has indicated potential anti-proliferative properties, making it a candidate for further study in cancer research (Mudavath et al., 2019).
Environmental Studies
- Biodegradability and Toxicity : The compound's derivatives have been assessed for their biodegradability and toxicity under anaerobic conditions, providing insights into their environmental impact and safety (O'Connor & Young, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-4-23-14-7-5-6-11(17(14)20)10-19-13-8-12(18)15(21-2)9-16(13)22-3/h5-9,19-20H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBHATLZCOZADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2467341.png)

![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)

![4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2467355.png)
![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)